molecular formula C24H39NO3 B14254180 (2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate CAS No. 402740-02-7

(2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate

Cat. No.: B14254180
CAS No.: 402740-02-7
M. Wt: 389.6 g/mol
InChI Key: RAVXUJWHBIBOOQ-UHFFFAOYSA-N
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Description

(2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate is an organic compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are known for their ability to protect materials, especially polymers, from degradation caused by exposure to ultraviolet (UV) light. The compound’s structure includes a piperidine ring substituted with four methyl groups and an octoxybenzoate moiety, which contributes to its stabilizing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate typically involves the esterification of 4-octoxybenzoic acid with 2,2,6,6-tetramethylpiperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent UV-induced degradation.

    Biology: Investigated for its potential protective effects on biological macromolecules against oxidative stress.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications in preventing UV-induced skin damage.

    Industry: Widely used in the plastics and coatings industry to enhance the durability and lifespan of products exposed to sunlight.

Mechanism of Action

The compound exerts its stabilizing effects primarily through the scavenging of free radicals generated by UV radiation. The piperidine ring in the molecule can donate hydrogen atoms to neutralize free radicals, thereby preventing the degradation of the polymer matrix. Additionally, the octoxybenzoate moiety can absorb UV light, further protecting the material from photodegradation.

Comparison with Similar Compounds

Similar Compounds

  • (2,2,6,6-tetramethylpiperidin-4-yl) benzoate
  • (2,2,6,6-tetramethylpiperidin-4-yl) 4-methoxybenzoate
  • (2,2,6,6-tetramethylpiperidin-4-yl) 4-ethoxybenzoate

Uniqueness

Compared to similar compounds, (2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate offers enhanced UV stabilization due to the longer alkoxy chain in the octoxybenzoate moiety. This structural feature provides better compatibility with various polymer matrices and improves the overall efficiency of the stabilizer.

Properties

CAS No.

402740-02-7

Molecular Formula

C24H39NO3

Molecular Weight

389.6 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl) 4-octoxybenzoate

InChI

InChI=1S/C24H39NO3/c1-6-7-8-9-10-11-16-27-20-14-12-19(13-15-20)22(26)28-21-17-23(2,3)25-24(4,5)18-21/h12-15,21,25H,6-11,16-18H2,1-5H3

InChI Key

RAVXUJWHBIBOOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2CC(NC(C2)(C)C)(C)C

Origin of Product

United States

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